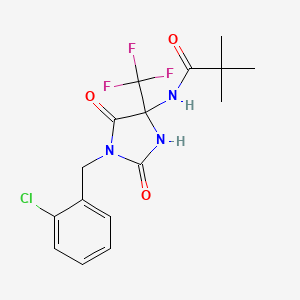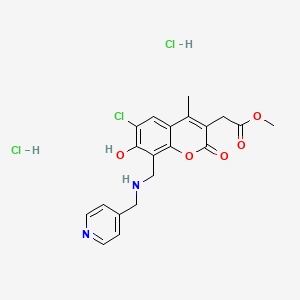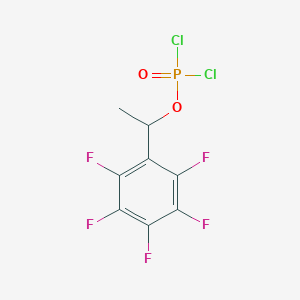![molecular formula C20H18N6O B12634368 [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B12634368.png)
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a combination of indazole, triazole, and pyrrolidine moieties. These heterocyclic structures are known for their significant biological and chemical properties, making the compound a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the Indazole Moiety: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Triazole Formation:
Coupling Reactions: The final step involves coupling the indazole and triazole moieties with a pyrrolidine derivative under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways is of particular interest.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole and triazole moieties are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-1H-indazole and 3-nitro-1H-indazole share the indazole moiety and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole are structurally similar and are known for their broad range of biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and N-methylpyrrolidine share the pyrrolidine ring and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C20H18N6O |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H18N6O/c27-20(25-11-3-4-12-25)14-7-9-15(10-8-14)26-13-18(22-24-26)19-16-5-1-2-6-17(16)21-23-19/h1-2,5-10,13H,3-4,11-12H2,(H,21,23) |
Clave InChI |
APXKDMDNLJKTGA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)
![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)


![1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634324.png)
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12634337.png)



![2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B12634357.png)


![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)
